2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione

Overview

Description

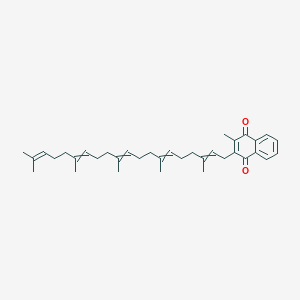

2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione is a menaquinone (vitamin K₂ analog) characterized by a naphthoquinone core substituted with a 20-carbon polyisoprenoid side chain containing five double bonds (2,6,10,14,18-pentaene) and five methyl branches . Its IUPAC name reflects the precise arrangement of methyl groups and unsaturation in the side chain, distinguishing it from shorter-chain menaquinones like menaquinone-4 (MK-4) or plant-derived phylloquinone (vitamin K₁). The compound is structurally related to natural products isolated from Pentas parvifolia (), though its biological roles in humans are less well-documented compared to other vitamin K analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menaquinone 5 typically involves the condensation of a naphthoquinone derivative with an appropriate isoprenoid unit. One common method is the Friedel-Crafts alkylation of 1,4-naphthoquinone with a prenyl bromide under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further purification steps, including recrystallization and chromatography, to obtain pure menaquinone 5.

Industrial Production Methods

Industrial production of menaquinone 5 often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are cultured in a nutrient-rich medium to produce menaquinone 5. The fermentation process is optimized to maximize yield, and the product is extracted using organic solvents. The crude extract is then purified through various techniques, including liquid-liquid extraction, chromatography, and crystallization, to obtain high-purity menaquinone 5.

Chemical Reactions Analysis

Types of Reactions

Menaquinone 5 undergoes several types of chemical reactions, including:

Oxidation: Menaquinone 5 can be oxidized to form menaquinone epoxides.

Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.

Substitution: Various substitution reactions can occur on the naphthoquinone ring or the isoprenoid side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Menaquinone epoxides.

Reduction: Menaquinol.

Substitution: Halogenated menaquinone derivatives.

Scientific Research Applications

Menaquinone 5 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical properties and reactivity of naphthoquinones.

Biology: Research on menaquinone 5 helps in understanding its role in cellular processes, including electron transport and cellular respiration.

Medicine: Menaquinone 5 is studied for its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.

Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin K2 intake.

Mechanism of Action

Menaquinone 5 exerts its effects through several mechanisms:

Cofactor for γ-glutamyl carboxylase: It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is essential for the biological activity of these proteins.

Electron Transport: In bacteria, menaquinone 5 plays a crucial role in the electron transport chain, facilitating the transfer of electrons and the generation of ATP.

Calcium Regulation: Menaquinone 5 helps regulate calcium deposition in bones and prevents its accumulation in blood vessels, thus supporting bone health and cardiovascular health.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with key analogs in the naphthoquinone family:

Key Structural Insights

- Side Chain Length and Unsaturation: The target compound’s side chain (20 carbons, 5 double bonds) confers higher lipophilicity compared to phylloquinone (1 double bond) but similar to MK-4 (4 double bonds). This influences membrane affinity and interaction with vitamin K-dependent enzymes like γ-glutamyl carboxylase .

- Methyl Branching: The 3,7,11,15,19-pentamethyl configuration differentiates it from MK-4 (3,7,11,15-tetramethyl) and phylloquinone (3,7,11,15-tetramethyl with saturated phytyl chain) .

- Functional Groups : Unlike the hydroxylated derivative (1,4,5-trihydroxy-3-methoxy...), the target compound lacks polar substituents, reducing water solubility but enhancing lipid bilayer penetration .

Pharmacokinetic and Stability Data

- Stability : Increased unsaturation in the side chain (e.g., 5 double bonds vs. MK-4’s 4) may enhance oxidative degradation susceptibility, reducing shelf-life .

- Bioavailability: Longer isoprenoid chains (e.g., 20 carbons) improve absorption in lipid-rich environments but slow hepatic clearance compared to shorter-chain menaquinones .

Research Findings and Gaps

- Synthetic Challenges: The compound’s complex isoprenoid chain complicates synthesis, necessitating biotechnological approaches (e.g., engineered E. coli for isoprenoid production) .

- Biological Studies: Limited data exist on its interaction with vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle .

Biological Activity

2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione is a derivative of naphthoquinone with notable biological activities. Naphthoquinones are known for their diverse pharmacological properties including anticancer and antimicrobial activities. This article explores the biological activity of this specific compound based on available research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₃₁H₄₆O₂

- Molecular Weight : 450.7 g/mol

- CAS Number : 76236-14-1

Naphthoquinones exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Quinones can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells .

- DNA Intercalation : Some naphthoquinones can intercalate with DNA, disrupting replication and transcription processes .

- Inhibition of Enzymatic Activity : They may inhibit specific enzymes involved in cellular metabolism and proliferation.

Anticancer Activity

Research indicates that naphthoquinone derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Induces apoptosis through ROS generation |

| PC3 (prostate cancer) | 8.0 | Inhibits cell proliferation |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression through oxidative stress mechanisms .

Antimicrobial Activity

Naphthoquinones have also shown potential antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial effect may be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Study on Anticancer Efficacy

A study published in the International Journal of Pharmaceutical Research investigated the synthesis and biological evaluation of naphthoquinone derivatives including this compound. The results demonstrated that it significantly inhibited the growth of MCF-7 cells by promoting apoptosis through ROS-mediated pathways .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of various naphthoquinone derivatives including the compound . It was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Utilize NMR spectroscopy to analyze proton and carbon environments, focusing on the polyisoprenyl chain’s conjugated double bonds and naphthoquinone ring system. X-ray crystallography is recommended for definitive stereochemical confirmation. Complementary computational modeling (e.g., DFT calculations) can validate bond angles and torsional strain .

Q. What experimental protocols are effective for synthesizing this compound?

- Methodological Answer : Adapt multi-step synthesis from analogous naphthoquinone derivatives (e.g., propargylation in DMF with K₂CO₃ as a base, followed by coupling reactions for the polyisoprenyl side chain). Monitor intermediates via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .

Q. How should purity and stability be assessed during synthesis?

- Methodological Answer :

- Purity : Use HPLC (C18 column, methanol:water gradient) and elemental analysis (C, H, O % matching theoretical values).

- Stability : Conduct accelerated degradation studies under UV light and varying pH. Store at 2–8°C in inert, dark conditions to prevent oxidation .

Q. What are key physicochemical properties to prioritize in early-stage characterization?

- Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask method, solubility in polar/nonpolar solvents, and thermal stability via DSC/TGA . Computational tools (e.g., SwissADME) can predict bioavailability .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported toxicological data?

- Methodological Answer : Perform molecular dynamics (MD) simulations to study interactions with biological targets (e.g., cytochrome P450 enzymes). Compare in silico predictions (e.g., MM/GBSA binding affinities ) with in vivo/in vitro toxicity endpoints (e.g., hepatic/renal effects). Address discrepancies by adjusting force fields or experimental parameters .

Q. What experimental design is optimal for studying environmental fate?

- Methodological Answer :

- Framework : Align with Project INCHEMBIOL’s long-term study (2005–2011), focusing on:

| Study Component | Methodology |

|---|---|

| Abiotic Degradation | Photolysis/hydrolysis under simulated environmental conditions |

| Biotic Transformation | Microbial consortia exposure (soil/water) |

| Bioaccumulation | LC-MS/MS quantification in model organisms (e.g., Daphnia magna) |

- Use randomized block designs to account for variables like pH and temperature .

Q. How can conflicting data on antioxidant vs. pro-oxidant activity be reconciled?

- Methodological Answer :

- Dose-Dependent Studies : Measure ROS generation (e.g., DCFH-DA assay) across concentrations (1 nM–100 µM).

- Context-Specific Models : Compare outcomes in cancer cells (pro-oxidant) vs. normal cells (antioxidant) using flow cytometry (apoptosis/necrosis markers).

- Validate with EPR spectroscopy to detect free radical intermediates .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- Methodological Answer :

- Formulation : Use nanocarriers (liposomes or PLGA nanoparticles) to enhance solubility.

- Structural Analogues : Compare with Vitamin K1 derivatives (e.g., 2-methyl-3-polyprenyl-naphthoquinones) to identify side-chain modifications that improve membrane permeability .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate hepatic clearance data (microsomal stability assays) with tissue-specific partition coefficients.

- 3D Organoid Models : Use liver organoids to mimic in vivo metabolism and validate predictions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on mitochondrial toxicity?

- Methodological Answer :

- Mitochondrial Isolation : Standardize protocols (e.g., differential centrifugation) to ensure purity of mitochondrial fractions.

- Functional Assays : Compare ATP synthesis (luciferase assay), membrane potential (JC-1 staining), and ROS levels across cell types.

- Control for Redox State : Pre-treat cells with NAC (antioxidant) to isolate compound-specific effects .

Properties

IUPAC Name |

2-methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.